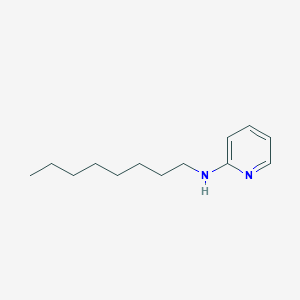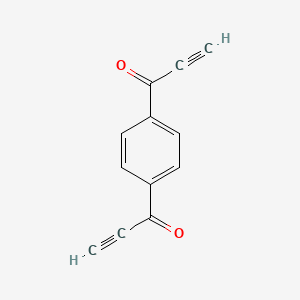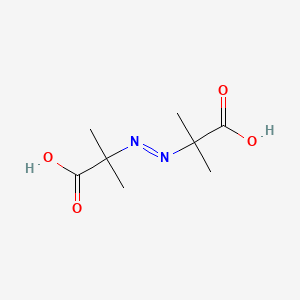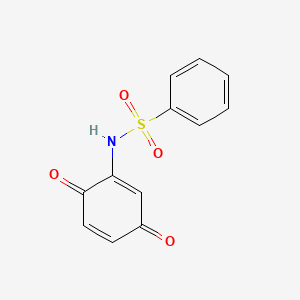
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonamide group attached to a 3,6-dioxocyclohexa-1,4-dienyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with a suitable precursor that introduces the 3,6-dioxocyclohexa-1,4-dienyl group. One common method involves the use of oxidation reactions to form the dioxocyclohexa-1,4-dienyl structure from a dihydroxy derivative . The reaction conditions often include the use of oxidizing agents such as nitrogen oxides in the presence of molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, where the precursor compounds are subjected to controlled oxidation to yield the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl group to a more reduced state.
Substitution: The benzenesulfonamide group can participate in substitution reactions, where other functional groups replace the sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions and form covalent bonds with target molecules, thereby modulating their activity. Specific pathways involved may include oxidative stress responses and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzenesulfonamide group.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid: Contains additional carboxylic acid groups.
Uniqueness
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
34238-55-6 |
|---|---|
Fórmula molecular |
C12H9NO4S |
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H9NO4S/c14-9-6-7-12(15)11(8-9)13-18(16,17)10-4-2-1-3-5-10/h1-8,13H |
Clave InChI |
TURVSJKWKBWNFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)
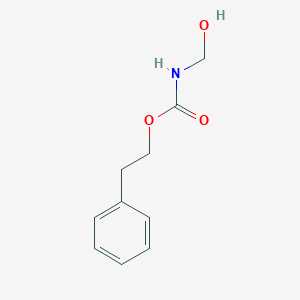
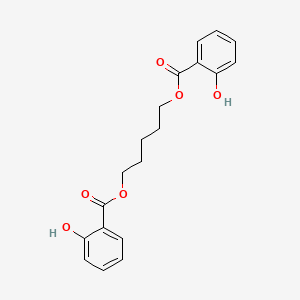
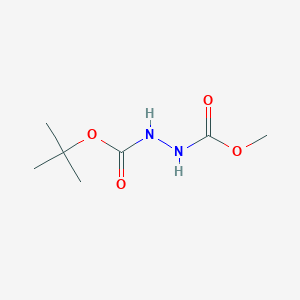
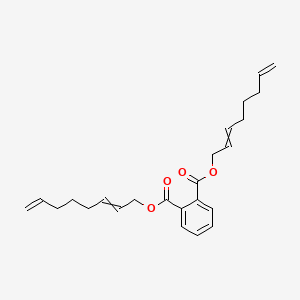

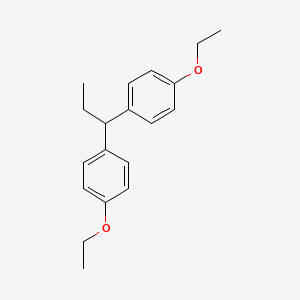
![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
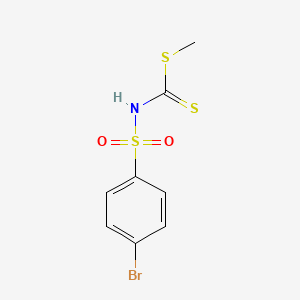
![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
